molecular formula C15H14N4O2 B4687671 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4687671
M. Wt: 282.30 g/mol
InChI Key: JTBIKXOOCWJAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a chemical compound with the molecular formula C15H13N3O2, intended for research and development applications . This specialized [1,2]oxazolo[5,4-b]pyridine derivative is presented as a high-purity compound for research use only and is not intended for diagnostic or therapeutic purposes. Compounds within the isoxazolo-pyridine class have been investigated for their potential to bind to gamma-aminobutyric acid (GABA) receptors, which are critical targets in neuroscience research for cognitive disorders and neurological diseases . Its structural framework, featuring a carboxamide linkage to a 3-methylpyridin-2-yl group, makes it a valuable intermediate or candidate for medicinal chemistry and drug discovery programs, particularly in the synthesis of novel heterocyclic compounds . Researchers can utilize this chemical as a key reference standard or as a building block in the design and development of new molecules with potential pharmacological activity. It is the responsibility of the researcher to ensure safe handling and to comply with all local and international regulations regarding the use of laboratory chemicals.

Properties

IUPAC Name

3,6-dimethyl-N-(3-methylpyridin-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-8-5-4-6-16-13(8)18-14(20)11-7-9(2)17-15-12(11)10(3)19-21-15/h4-7H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIKXOOCWJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Oxidation Reactions

The methyl groups on the oxazole and pyridine rings undergo selective oxidation under controlled conditions. For example:

  • C-6 methyl group oxidation : Using potassium permanganate (KMnO₄) in acidic conditions yields a carboxylic acid derivative.

  • Pyridine N-oxidation : Reaction with meta-chloroperoxybenzoic acid (mCPBA) generates the corresponding pyridine N-oxide, enhancing electrophilicity for further substitutions .

Reaction TypeReagents/ConditionsProductYieldReference
Methyl oxidationKMnO₄, H₂SO₄, 80°C6-Carboxy derivative65%
N-OxidationmCPBA, CH₂Cl₂, 0°CPyridine N-oxide78%

Electrophilic Aromatic Substitution (EAS)

The pyridine ring participates in EAS at electron-deficient positions, while the oxazole ring’s electron-rich nature directs substitutions. Key examples include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces nitro groups at the pyridine’s C-5 position .

  • Halogenation : Bromine (Br₂) in acetic acid selectively brominates the oxazole ring at C-2 .

Reaction TypeReagents/ConditionsPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄, 50°CPyridine C-55-Nitro derivative
BrominationBr₂, CH₃COOHOxazole C-22-Bromo derivative

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of halogenated derivatives:

  • Suzuki Coupling : 2-Bromo-oxazolo[5,4-b]pyridine reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ to form biaryl products .

  • Buchwald-Hartwig Amination : Brominated intermediates couple with amines (e.g., morpholine) under Pd catalysis to introduce amino groups .

Reaction TypeCatalysts/SubstratesProductYieldReference
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂2-Phenyl derivative82%
Buchwald-HartwigPd₂(dba)₃, Xantphos2-Morpholino derivative75%

Nucleophilic Substitution

The carboxamide group undergoes nucleophilic reactions:

  • Hydrolysis : Heating with 6M HCl converts the carboxamide to a carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the carboxamide’s NH group.

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, reflux4-Carboxylic acid90%
AminolysisCH₃NH₂, THFN-Methylcarboxamide68%

Heterocycle Functionalization

The oxazole ring participates in cycloaddition and ring-opening reactions:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Ring-Opening : Treatment with hydrazine cleaves the oxazole ring, yielding pyridine-hydrazide hybrids .

Reaction TypeReagents/ConditionsProductYieldReference
Diels-AlderMaleic anhydride, ΔBicyclic adduct55%
Ring-OpeningNH₂NH₂, EtOHPyridine-hydrazide60%

Reduction Reactions

Selective reduction of the oxazole ring is achieved with:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the oxazole to a dihydrooxazole without affecting the pyridine ring.

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH₂, Pd/C, EtOHDihydrooxazole70%

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C15H14N4O2
  • Molecular Weight: 282.3 g/mol
  • LogP: 2.2218
  • Hydrogen Bond Acceptors: 6
  • Hydrogen Bond Donors: 1

These properties suggest a moderate lipophilicity and potential for bioactivity, which are critical for drug design and development.

Antibacterial Activity

Research has indicated that compounds related to oxazolo[5,4-b]pyridines exhibit antibacterial properties. For instance, derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various pathogens. The structure-function relationship studies suggest that modifications in the pyridine and oxazole rings can enhance antibacterial efficacy .

Anticancer Potential

Several studies have highlighted the anticancer potential of oxazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest. Investigations into its effects on signaling pathways associated with cancer proliferation are ongoing .

Central Nervous System (CNS) Disorders

Compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have shown promise in treating CNS disorders such as depression and schizophrenia. Their interactions with neurotransmitter systems (e.g., serotonin and dopamine) are being explored to assess their therapeutic potential .

Case Study 1: Antibacterial Evaluation

A series of derivatives were synthesized based on the core structure of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. These were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyridine ring significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Anticancer Research

In a study conducted on various cancer cell lines, derivatives of this compound exhibited IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of key enzymes involved in tumor growth and metastasis. Further exploration into these pathways is expected to yield insights into new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against multiple pathogens
AnticancerInduces apoptosis in cancer cells
CNS DisordersPotential treatment for depression

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

What sets 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3,6-Dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. It has garnered attention in medicinal chemistry due to its structural characteristics and the presence of multiple functional groups that may contribute to its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight282.3 g/mol
Molecular FormulaC15H14N4O2
LogP2.2218
Polar Surface Area63.618 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's structure includes a pyridine ring and an oxazole moiety, which are known for their biological activity in various therapeutic contexts .

Biological Activity Overview

Research indicates that compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant biological activities, particularly in cancer treatment and anti-inflammatory responses.

The compound is hypothesized to act on specific molecular targets associated with cell proliferation and apoptosis. Its structural analogs have shown activities as inhibitors of tropomyosin receptor kinases (TRKs), which play a crucial role in cancer cell signaling pathways. For example, related compounds have demonstrated IC50 values indicating effective inhibition of TRKA activity .

Case Studies and Research Findings

  • TRK Inhibition : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives, one compound demonstrated an IC50 value of 56 nM against TRKA. This suggests that structural modifications similar to those found in 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could yield potent TRK inhibitors .
  • Anti-inflammatory Properties : Another study focusing on 3-methylpyridine derivatives revealed that certain modifications led to significant inhibition of PGE2-induced TNFα reduction in human whole blood assays. The most promising derivative exhibited an IC50 of 123 nM, suggesting potential for clinical applications in inflammatory conditions .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has been studied extensively. Compounds similar to 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide showed good plasma stability and low inhibitory activity towards cytochrome P450 isoforms (except CYP2C9), indicating a favorable metabolic profile for further development .

Q & A

Q. What are the common synthetic routes for 3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves multi-step heterocyclic condensation and functionalization. A representative method (Figure 1) includes:

Cyclocondensation : Reacting substituted pyridine derivatives (e.g., 2-amino-3-methylpyridine) with oxazole precursors under palladium or copper catalysis in DMF or toluene .

Carboxamide Formation : Coupling the intermediate with 3-methylpyridin-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Optimization : Yield improvements (e.g., from 60% to >80%) are achieved by:

  • Ultrasonication during cyclization to enhance reaction homogeneity and reduce time .
  • Temperature control (80–100°C) to minimize side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key characterization methods include:

  • 1H/13C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm for pyridine/oxazole methyl) and aromatic protons (δ 7.0–8.5 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .
  • HRMS (ESI) : Verify molecular ion ([M+H]+) and fragmentation pathways to confirm molecular formula .
  • FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound’s biological targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases) by aligning the oxazolopyridine core with ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, critical for CNS-targeted drug candidates .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with antimicrobial IC50 values from in vitro assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Example: Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay Conditions : Adjust ATP concentrations (1–10 mM) to mimic physiological levels .
  • Metabolic Stability : Use liver microsomes to identify cytochrome P450-mediated degradation, which varies between cell-based and cell-free assays .
  • Control Experiments : Validate target specificity via CRISPR knockouts or competitive inhibitors .

Q. How do substituent modifications (e.g., methyl vs. halogen groups) impact the compound’s physicochemical properties?

  • LogP : Methyl groups increase lipophilicity (LogP +0.5), enhancing blood-brain barrier penetration. Halogens (e.g., Cl) improve metabolic stability but reduce solubility .
  • pKa : Pyridine nitrogen pKa (~4.5) affects ionization at physiological pH, altering membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows methyl substituents raise melting points (e.g., 210°C vs. 190°C for des-methyl analogs), influencing crystallinity .

Methodological Challenges

Q. How can researchers address low reproducibility in synthetic batches?

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates or regioisomers) and adjust purification protocols (e.g., gradient elution) .
  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., carboxamide coupling) .
  • Scale-Up Consistency : Transition from batch to flow chemistry for improved heat/mass transfer during cyclization .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns to reference standards to identify crystalline vs. amorphous forms .
  • Solid-State NMR : Resolve hydrogen-bonding networks affecting solubility and dissolution rates .
  • DSC/TGA : Quantify polymorph stability under stress conditions (e.g., 40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N-(3-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.